![molecular formula C19H23N5O2S B2463469 1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide CAS No. 898345-32-9](/img/structure/B2463469.png)
1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide
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Overview
Description
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide” is a derivative of 1,2,4-triazole . It is a part of a novel series of 1,2,4-triazole derivatives that have been synthesized and evaluated for their potential as anticancer agents . The compound is available for research use only.
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including the compound , involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of the compound was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The compound has a molecular formula of C20H22F3N5O2S and a molecular weight of 453.48.Chemical Reactions Analysis
The compound is a part of a series of 1,2,4-triazole derivatives that were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H22F3N5O2S and a molecular weight of 453.48. More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
- Thiazoles exhibit antitumor and cytotoxic properties. For instance, researchers synthesized [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. Notably, one compound demonstrated potent effects against prostate cancer .
- Researchers have developed efficient synthesis methods for 1,2,3-triazoles, including tert-butanol peroxide as an oxidant and ether as a solvent and reactant .
- A derivative of 1,2,3-triazole demonstrated effective cytotoxic activity against various cancer cell lines, with nanomolar IC50 values .
- Modifications in triazole-substituted aryl groups impact protein-ligand interactions. For instance, the loss of a hydrogen bond donor/acceptor group affects the molecule’s activity .
Antitumor and Cytotoxic Activity
Synthesis Methods
Cytotoxicity Against Cancer Cells
Protein-Ligand Interactions
Future Directions
Mechanism of Action
Target of Action
The compound “1-((2-Ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxamide” is a derivative of thiazole and triazole . Thiazoles and triazoles are known to have diverse biological activities and are found in many potent biologically active compounds . .
Mode of Action
Thiazoles and triazoles, which are part of the compound’s structure, are known to interact with various biological targets . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .
Biochemical Pathways
Compounds containing thiazole and triazole scaffolds are known to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other solvents can impact its bioavailability .
Result of Action
Compounds containing thiazole and triazole scaffolds have been reported to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
properties
IUPAC Name |
1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-phenylmethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2S/c1-2-14-21-19-24(22-14)18(26)16(27-19)15(12-6-4-3-5-7-12)23-10-8-13(9-11-23)17(20)25/h3-7,13,15,26H,2,8-11H2,1H3,(H2,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBGOUMFTSLURE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC=C3)N4CCC(CC4)C(=O)N)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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